3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a furan-2-ylmethyl group and a 2-chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the target compound. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-chloroaniline.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-bromophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
- 3-((2-fluorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
- 3-((2-methylphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
Uniqueness
3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H11ClN2O3 |
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Molecular Weight |
302.71 g/mol |
IUPAC Name |
3-(2-chloroanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-1-2-6-12(11)17-13-8-14(19)18(15(13)20)9-10-4-3-7-21-10/h1-8,17H,9H2 |
InChI Key |
BNECSMNVJVEOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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